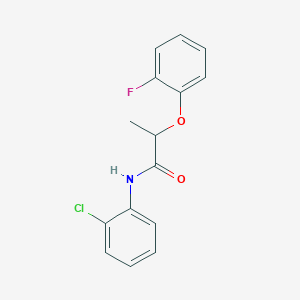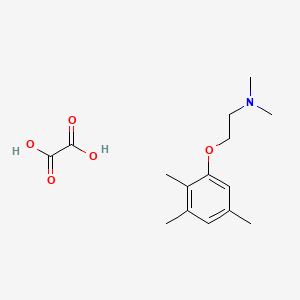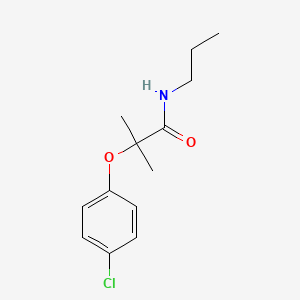![molecular formula C16H20N2OS B4041766 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4041766.png)
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine
描述
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a pyrimidine ring substituted with a butylsulfanyl group and a dimethylphenoxy group, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the butylsulfanyl intermediate: This step involves the reaction of 2,4-dimethylphenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-(2,4-dimethylphenoxy)butane.
Sulfanylation: The intermediate is then treated with thiourea to introduce the sulfanyl group, resulting in 4-(2,4-dimethylphenoxy)butylsulfanyl.
Cyclization: Finally, the sulfanyl intermediate undergoes cyclization with a pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom (if present) can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-[4-(2,4-dimethylphenoxy)butyl]pyrimidine: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]thiazole: Contains a thiazole ring instead of a pyrimidine ring, which can alter its chemical properties and applications.
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]benzene:
Uniqueness
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine is unique due to its combination of a pyrimidine ring with a butylsulfanyl and dimethylphenoxy substituent. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-13-6-7-15(14(2)12-13)19-10-3-4-11-20-16-17-8-5-9-18-16/h5-9,12H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHITSNMRVMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCSC2=NC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B4041693.png)
![4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4041699.png)



![2-chloro-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4041724.png)
![4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine](/img/structure/B4041732.png)
![N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4041738.png)
![7-benzoyl-6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4041742.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B4041769.png)

![[1-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-4-yl]methanol](/img/structure/B4041793.png)

![Methyl 4-[3-(2-methylquinolin-8-yl)oxypropoxy]benzoate](/img/structure/B4041800.png)
